Dodecane

Catalog No.
S560710
CAS No.
112-40-3
M.F
C12H26
M. Wt
170.33 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecane

CAS Number

112-40-3

Product Name

Dodecane

IUPAC Name

dodecane

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

InChI

InChI=1S/C12H26/c1-3-5-7-9-11-12-10-8-6-4-2/h3-12H2,1-2H3

InChI Key

SNRUBQQJIBEYMU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC

Solubility

less than 1 mg/mL at 77° F (NTP, 1992)
3.7e-06 mg/mL at 25 °C
In water, 3.7X10-3 mg/L at 25 °C
Very soluble in ethyl alcohol, ethyl ether, acetone, chloroform, carbon tetrachloride
In salt water, 0.005 mg/L at 20 °C; in sea water, 0.0029 mg/L; in distilled water at 25 °C, 0.0037 mg/L

Synonyms

Adakane 12; Ba 51-090453; C12-n-Alkane; Cactus Normal Paraffin N 12D; NSC 8714; Parafol 12-97; Parafol C12-97; n-Dodecane

Canonical SMILES

CCCCCCCCCCCC

Solvent and Reference Material

  • Solvent: Dodecane's non-polar nature and relatively low volatility make it a suitable solvent for various non-polar and slightly polar compounds. Researchers use it in applications like:
    • Extracting lipids from biological samples Source: [A review of methods for the analysis of bacterial membrane lipids: ]
    • Studying the behavior of hydrophobic molecules Source: [Liposome-mediated delivery of poorly soluble drugs: ]
  • Reference Material: Dodecane's well-defined chemical structure and consistent properties make it a valuable reference material in various scientific investigations. For example, researchers use it to:
    • Calibrate analytical instruments like gas chromatographs and mass spectrometers Source: [Gas Chromatography for Beginners]
    • Compare the properties of other compounds Source: [Dodecane (n-C12H26)]

Fuel Research

Dodecane serves as a surrogate fuel for diesel and jet fuels in scientific research due to its similar physical and chemical properties. This allows researchers to:

  • Study combustion characteristics: Dodecane's combustion behavior closely resembles that of diesel fuels, enabling researchers to investigate fuel spray behavior, ignition delay, and emission formation in controlled laboratory settings Source: [Development and validation of an n-dodecane skeletal mechanism for spray combustion applications]
  • Develop cleaner burning fuels: By understanding the combustion properties of dodecane, researchers can design and develop cleaner burning fuels with reduced emissions Source: [Surrogate Fuels for Advanced Combustion Engines]

Material Science

Dodecane plays a role in various material science research applications, including:

  • Self-assembly studies: Dodecane serves as a solvent for studying the self-assembly behavior of molecules into well-defined structures with potential applications in nanotechnology Source: [Self-assembly of oppositely charged colloidal nanoparticles at liquid interfaces]
  • Organic photovoltaic research: Dodecane acts as a processing solvent for organic photovoltaic materials, which are used in developing solar cells Source: [Solution processed organic solar cells with a small molecule acceptor: From material optimization to device fabrication]

Dodecane (C₁₂H₂₆) is a colorless, oily liquid belonging to the class of alkanes, also known as saturated hydrocarbons []. It has a straight-chain structure with twelve carbon atoms and twenty-six hydrogen atoms. Dodecane is found naturally in crude oil and can be isolated from the essential oils of various plants, including ginger (Zingiber officinale) []. Dodecane plays a role in some scientific research, particularly due to its solvent properties and chemical stability.


Molecular Structure Analysis

Dodecane has a linear, unbranched carbon chain with single bonds between each carbon atom (C-C). Each carbon atom is bonded to two hydrogen atoms (C-H) except for the two terminal carbons, which each bond to three hydrogen atoms (CH₃). This simple, symmetrical structure is characteristic of alkanes and contributes to dodecane's non-polarity and low reactivity [].


Chemical Reactions Analysis

  • Combustion: Dodecane readily combusts in the presence of oxygen, releasing carbon dioxide and water vapor [].

C₁₂H₂₆ + 18O₂ → 12CO₂ + 13H₂O (balanced equation) []

  • Halogenation

    Under strong conditions with halogens (Cl₂, Br₂, etc.), dodecane can undergo substitution reactions, replacing hydrogen atoms with halogen atoms.

  • Dehydrogenation

    At high temperatures and with catalysts, dodecane can undergo dehydrogenation, losing hydrogen atoms to form alkenes (unsaturated hydrocarbons).


Physical And Chemical Properties Analysis

  • Melting Point: -10 °C []
  • Boiling Point: 216.3 °C []
  • Density: 0.753 g/cm³ (at 15 °C) []
  • Solubility: Insoluble in water, but soluble in non-polar organic solvents like hexane and benzene [].
  • Stability: Dodecane is a relatively stable molecule due to its saturated hydrocarbon structure [].

Dodecane, by itself, does not have a specific mechanism of action in biological systems. However, its solvent properties allow it to dissolve other non-polar compounds, making it useful in various research applications such as extracting compounds of interest from biological samples [].

  • Flammability: Dodecane has a flash point of 70 °C and an ignition temperature of 200 °C, indicating flammability and precautions needed when handling it near heat or open flames [].
  • Skin Irritation: Prolonged or repeated contact with dodecane can cause skin irritation.

Physical Description

N-dodecane is a clear colorless liquid. (NTP, 1992)
Liquid

Color/Form

Colorless liquid

XLogP3

6.1

Boiling Point

421.3 °F at 760 mm Hg (NTP, 1992)
216.3 °C

Flash Point

165 °F (NTP, 1992)
83 °C (181 °F) - closed cup
165 °F (74 °C) (Closed Cup)
71 °C (From table)

Vapor Density

5.96 (NTP, 1992) (Relative to Air)
5.96 (Air = 1)

Density

0.7487 at 68 °F (NTP, 1992)
0.7495 g/cu cm at 20 °C

LogP

6.1 (LogP)
6.10
log Kow = 6.10

Melting Point

14.7 °F (NTP, 1992)
-9.6 °C
-9.55 °C
-9.6°C

UNII

11A386X1QH

GHS Hazard Statements

Aggregated GHS information provided by 223 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 223 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 221 of 223 companies with hazard statement code(s):;
H302 (26.7%): Harmful if swallowed [Warning Acute toxicity, oral];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Dodecane is a colorless liquid. It is almost insoluble in water. It occurs in the paraffin fraction of petroleum. USE: Dodecane is an important commercial chemical. It is used as a solvent, in making other chemicals, and in jet fuel research. EXPOSURE: Workers that use dodecane may breathe in vapors or have direct skin contact. The general population may be exposed by breathing in gasoline fumes and automobile exhaust, inhaling some wood smoke, or skin contact with petroleum products containing dodecane. If dodecane is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move slowly through soil. It will be broken down by microorganisms, and is expected to build up in fish. RISK: Data on the potential for dodecane to produce toxic effects in humans were not available. Skin irritation was observed in laboratory animals with repeat exposure. No toxic effects were noted following repeat skin exposure. No toxic effects were observed in laboratory animals that inhaled high air levels of dodecane over a short period. No data were available on the potential of dodecane to cause toxic effects following oral exposure in laboratory animals; however, based on data from similar chemicals, it is expected to have low toxicity via the oral route. Data on the potential for dodecane to cause infertility, abortion, or birth defects in laboratory animals were not available. Increased skin tumors were observed in laboratory animals exposed to both dodecane and known carcinogenic chemicals or UV light. Data on the potential for dodecane alone to cause cancer were not available. The potential for dodecane to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

MeSH Pharmacological Classification

Carcinogens

Vapor Pressure

1 mm Hg at 118 °F ; 0.3 mm Hg at 68° F (NTP, 1992)
0.13 mmHg
0.135 mm Hg at 25 °C

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Impurities

The common impurities or contaminants /minor products/ associated with the synthesis of n-dodecane are 5-methyl undecane (5%) and a mixture of 1-hexene and n-hexane.

Other CAS

112-40-3
93685-81-5
93924-07-3
129813-67-8

Wikipedia

Dodecane

Biological Half Life

10.00 Days
1.82 Days

Use Classification

Food additives -> Flavoring Agents
Fatty Acyls [FA] -> Hydrocarbons [FA11]
Cosmetics -> Emollient; Solvent

Methods of Manufacturing

1-Hexene is hydroborated with sodium borohydride and boron trifluoride in diglyme. Aqueous potassium hydroxide is then added followed by aqueous silver nitrate. The major product is n-dodecane (66%).
Dodecane is isolated from the kerosene and gas oil fractions of crude oil by selective adsorption and subsequent desorption to yield mixtures of paraffins that can be separated by fractional distillation.

General Manufacturing Information

All other basic organic chemical manufacturing
Oil and gas drilling, extraction, and support activities
Dodecane: ACTIVE
Alkanes, C10-14: ACTIVE
Grades: 95, 99%, and 99.7 mole %.
Occurs in the paraffin fraction of petroleum

Analytic Laboratory Methods

Method: NIOSH 1500, Issue 3; Procedure: gas chromatogaphy with flame ionization detector; Analyte: n-dodecane; Matrix: air; Detection Limit: 0.05 ug/sample.
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: n-dodecane; Matrix: water; Detection Limit: 1 ug/L.
Dodecane may be measured in air by gas chromatographic methods. It has been measured in water by gas chromatography, including headspace gas analysis.
Dodecane analysis was accomplished by using gas chromatography under programmed temperature conditions.
For more Analytic Laboratory Methods (Complete) data for n-Dodecane (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

... A method originally utilized for determination of poly cyclic aromatic hydrocarbons in foods was ... adapted for the digestion of tissue and extraction of hydrocarbons from shellfish exposed to petroleum during bioassays. Tissue extracts were partitioned into saturate and aromatic fractions by column chromatography. Using gas-liquid chromatography, the n-alkanes of carbon numbers 12 to 19, and the methyl substituted naphthalenes were identified in the saturate and aromatic fractions, respectively. Both groups of compounds were quantitated by reference to an internal standard. The procedure allowed recovery of over 70 percent of n-alkanes and methylnaphthalenes applied to the tissues prior to digestion. Minimum detectable levels for n-alkanes and methylnaphthalenes were approximately 0.08 to 0.15 and 0.03 to 0.04 ug/g of wet tissue, respectively.
/For blood and tissues/ headspace gas chromatography appears to be the analytical method of choice. /Decane, undecane, and dodecane (C10-C12)/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Handle and store under inert gas. Hygroscopic.

Interactions

... The present study is an ongoing approach to assess the dose-related percutaneous absorption of a number of aliphatic and aromatic hydrocarbons. The first treatment (1X) was comprised of mixtures containing undecane (4.1%), dodecane (4.7%), tridecane (4.4%), tetradecane (3%), pentadecane (1.6%), naphthalene (1.1%), and dimethyl naphthalene (1.3% of jet fuels) in hexadecane solvent using porcine skin flow through diffusion cell. Other treatments (n=4 cells) were 2X and 5X concentrations. Perfusate samples were analyzed with gas chromatography-flame ionization detector (GC-FID) using head space solid phase micro-extraction fiber technique. We have standardized the assay to have a good linear correlation for all the tested components in media standards. Absorption parameters including diffusivity, permeability, steady state flux, and percent dose absorbed were estimated for all the tested hydrocarbons. This approach provides a baseline to access component interactions among themselves and with the diluent (solvents). A quantitative structure permeability relationship (QSPR) model was derived to predict the permeability of unknown jet fuel hydrocarbons in this solvent system by using their physicochemical parameters. Our findings suggested a dose related increase in absorption for naphthalene and dimethyl naphthalene (DMN).
Jet fuels are complex mixtures of aliphatic (ALI) and aromatic (ARO) hydrocarbons that vary significantly in individual cytotoxicity and proinflammatory activity in human epidermal keratinocytes (HEK). In order to delineate the toxicological interactions among individual hydrocarbons in a mixture and their contributions to cutaneous toxicity, nine ALI and five ARO hydrocarbons were each divided into five (high/medium/low cytotoxic and strong/weak IL-8 induction) groups and intra/inter-mixed to assess for their mixture effects on HEK mortality and IL-8 release. Addition of single hydrocarbon to JP-8 fuel was also evaluated for their changes in fuel dermatotoxicity. The results indicated that when hydrocarbons were mixed, HEK mortality and IL-8 release were not all predictable by their individual ability affecting these two parameters. The lowest HEK mortality (7%) and the highest IL-8 production were induced with mixtures including high cytotoxic and weak IL-8 inductive ARO hydrocarbons. Antagonistic reactions not consistently correlated with ALI carbon chain length and ARO structure were evident and carried different weight in the overall mixture toxicities. Single addition of benzene, toluene, xylene or ethylbenzene for up to tenfold in JP-8 did not increase HEK mortality while single addition of ALI hydrocarbons exhibited dose-related differential response in IL-8. In an all ALI environment, no single hydrocarbon is the dominating factor in the determination of HEK cytotoxicity while deletion of hexadecane resulted in a 2.5-fold increase in IL-8 production. Overall, decane, undecane and dodecane were the major hydrocarbons associated with high cytotoxicity while tetradecane, pentadecane and hexadecane were those which had the greatest buffering effect attenuating dermatotoxicity. The mixture effects must be considered when evaluating jet fuel toxicity to HEK.
Jet fuels are complex mixtures of aliphatic (ALI) and aromatic (ARO) hydrocarbons that vary significantly in individual cytotoxicity and proinflammatory activities in human epidermal keratinocytes (HEK). In order to elucidate the dermatotoxicity of a complex mixture like jet fuels, structural differences, exposure time and dosage were investigated on HEK toxicity assessed by mortality and IL-8 release. ALI and ARO hydrocarbons were grouped into 4 categories: highly cytotoxic (octane, nonane, decane for aliphatics and cyclohexalbenzene, trimethylbenzene, xylene for aromatics), low cytotoxic (tetradecane, pentadecane, hexadecane for aliphatics and benzene for aromatics), high IL-8 release (decane, undecane, dodecane for aliphatics and dimethylnapthalene, cyclohexylbenzene, ethylbenzene for aromatics) and low IL-8 release (tetradecane, pentadecane, hexadecane for aliphatics and benzene, toluene, xylene for aromatics). The 4 categories of ALI hydrocarbons were mixed with each other, or cross-mixed with each of the 4 categories of ARO hydrocarbons. The resulting cytotoxicity and IL-8 production from HEK were evaluated at 24 hr. The results showed an antagonistic cytotoxic effect between ALI and ARO hydrocarbons in which ALI attenuated the degree of HEK mortality caused by the ARO hydrocarbons. On the other hand, the ARO hydrocarbons reduced the significant increase of IL-8 induced by ALI hydrocarbons. Synergistic effects between low IL-8 inductive and low cytotoxic hydrocarbons were found and the highest cytotoxic and IL-8 inductive responses did not completely correspond to the mixture of highly cytotoxic and highly IL-8 inductive hydrocarbons. This study supports the concept that the ARO dictate the degree of HEK mortality, while the ALI are the major contributor to inciting the proinflammatory response. Mixture effects must be considered when evaluating cytotoxicity to HEK.
/In C3H/HEJ mouse skin bioassays/ the 9-, 2-, and 3-methylbenz(a)-anthracene compounds were noncarcinogenic using toluene as the solvent. With the substitution of n-dodecane for toluene all three compounds produced significant numbers of tumors. The results indicate that ... certain noncarcinogenic methylbenz(a)anthracenes can have their carcinogenic potential altered by a change in the solvent used.
For more Interactions (Complete) data for n-Dodecane (11 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Illihenin A: An Antiviral Sesquiterpenoid with a Cage-like Tricyclo[6.2.2.0

Jin-Yao Yong, Wen-Rui Li, Xiao-Jing Wang, Guo-Zhu Su, Mi Li, Jian-Pei Zhang, Hong-Li Jia, Yu-Huan Li, Ru-Bing Wang, Maoluo Gan, Shuang-Gang Ma
PMID: 33397108   DOI: 10.1021/acs.joc.0c02727

Abstract

Illihenin A (
), a novel sesquiterpenoid, was isolated from the roots of
. The structure was determined by spectroscopic analyses, ECD calculation, and single-crystal X-ray diffraction. Compound
represents a class of novel 5/7/6 tricyclic sesquiterpenoids featuring a rare cage-like tricyclo[6.2.2.0
]dodecane core. A plausible biosynthetic pathway of
by rearrangement of
-cedrane is proposed. Additionally,
showed potent antiviral activity against coxsackievirus B3 with an IC
value of 2.87 μM.


Acylphloroglucinol Derivatives with a Tricyclo-[4.4.1.1

Yu Chen, Qing Xue, Haida Teng, Rui Qin, Hong Liu, Jing Xu, Zhinan Mei, Guangzhong Yang
PMID: 32340451   DOI: 10.1021/acs.joc.0c00637

Abstract

Two novel polycyclic polyprenylated acylphloroglucinols (PPAPs), garcibractinones A (
) and B (
), as well as three known analogues doitunggarcinones A-B (
-
) and garcibracteatone (
) were isolated from
fruits. Their structures were elucidated by comprehensive spectroscopic methods and single crystal X-ray diffraction. Compounds
and
possess an unprecedented caged tricyclo-[4.4.1.1
] dodecane skeleton, and their biosynthetic pathways are also proposed. Compounds
-
were tested for their inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages.


RIFM fragrance ingredient safety assessment, dodecane, CAS Registry Number 112-40-3

A M Api, D Belsito, S Biserta, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M A Cancellieri, M L Dagli, M Date, W Dekant, C Deodhar, A D Fryer, S Gadhia, L Jones, K Joshi, A Lapczynski, M Lavelle, D C Liebler, M Na, D O'Brien, A Patel, T M Penning, G Ritacco, F Rodriguez-Ropero, J Romine, N Sadekar, D Salvito, T W Schultz, F Siddiqi, I G Sipes, G Sullivan, Y Thakkar, Y Tokura, S Tsang
PMID: 32966876   DOI: 10.1016/j.fct.2020.111759

Abstract

Dodecane was evaluated for genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety. Data from read-across analog nonane (CAS # 111-84-2) show that dodecane is not expected to be genotoxic. Data on read-across analog undecane (CAS # 1120-21-4) provide a calculated Margin of Exposure (MOE) >100 for the repeated dose toxicity and reproductive toxicity endpoints. The skin sensitization endpoint was completed using the Dermal Sensitization Threshold (DST) for non-reactive materials (900 μg/cm2); exposure is below the DST. The phototoxicity/photoallergenicity endpoints were evaluated based on ultraviolet/visible (UV/vis) spectra; dodecane is not expected to be phototoxic/photoallergenic. The local respiratory toxicity endpoint was evaluated using the Threshold of Toxicological Concern (TTC) for a Cramer Class I material, and the exposure to dodecane is below the TTC (1.4 mg/day). The environmental endpoints were evaluated; dodecane was found not to be Persistent, Bioaccumulative, and Toxic (PBT) as per the International Fragrance Association (IFRA) Environmental Standards, and its risk quotients, based on its current volume of use in Europe and North America (i.e., Predicted Environmental Concentration/Predicted No Effect Concentration [PEC/PNEC]), are <1.


Metallo-responsive self-assembly of lipophilic guanines in hydrocarbon solvents: a systematic SAXS structural characterization

Adriano Gonnelli, Silvia Pieraccini, Enrico J Baldassarri, Sergio Funari, Stefano Masiero, Maria Grazia Ortore, Paolo Mariani
PMID: 31845695   DOI: 10.1039/c9nr08556d

Abstract

Lipophilic guanines (LipoGs) in aprotic solvents undergo different self-assembly processes based on different H-bonded motifs. Cylindrical nanotubes made by π-π stacked guanine tetramers (G-quadruplexes) and flat, tape-like aggregates (G-ribbons) have been observed depending on the presence of alkali metal ions. To obtain information on the structural properties and stability of these LipoG aggregates, Small-Angle X-ray Scattering (SAXS) experiments have been performed in dodecane, both in the presence and in the absence of potassium ions. As a result, the occurrence of the two different metallo-responsive architectures (nanoribbons or columnar nanotubes) was confirmed and we reported here for the first time a systematic study on the dependence of the aggregate properties on composition, temperature and molecular unit structure. Even if dodecane was selected to favour LipoG solubility, a strong tendency to self-organize into ordered lyotropic phases was indeed detected.


Gas chromatography using a spin-coated stationary phase and a molded elastomer micro-channel

Christopher J Breshike, Robert Furstenberg, Dawn Dominguez, Andrew Kusterbeck, Dmitry Kozak, Todd Stievater, R Andrew McGill
PMID: 31561971   DOI: 10.1016/j.chroma.2019.460555

Abstract

Many different designs of microfabricated gas chromatography columns have recently been proposed and demonstrated. These designs either incorporate a stationary phase directly into the device which limits the versatility of the column as a separator, or require coating, which presents its own problems with determining the proper conditions for each different stationary phase a user may need. Here, we present a new approach: Uniformly spin coating a flat surface with the stationary phase and creating a column by pressing a lid, with micro-fabricated ridges, down onto the coated substrate. The lids are molded using commercially available epoxies so that when pressed onto a flat surface they create an airtight seal. The epoxy material is rendered inert by a thin layer of gold. We describe the fabrication and initial results from a standard, OV-1, stationary phase as proof of concept.


Biosurfactants Produced by Phyllosphere-Colonizing Pseudomonads Impact Diesel Degradation but Not Colonization of Leaves of Gnotobiotic Arabidopsis thaliana

S Oso, F Fuchs, C Übermuth, L Zander, S Daunaraviciute, D M Remus, I Stötzel, M Wüst, L Schreiber, M N P Remus-Emsermann
PMID: 33608298   DOI: 10.1128/AEM.00091-21

Abstract

Biosurfactant production is a common trait in leaf surface-colonizing bacteria that has been associated with increased survival and movement on leaves. At the same time, the ability to degrade aliphatics is common in biosurfactant-producing leaf colonizers. Pseudomonads are common leaf colonizers and have been recognized for their ability to produce biosurfactants and degrade aliphatic compounds. In this study, we investigated the role of biosurfactants in four non-plant-pathogenic
strains by performing a series of experiments to characterize their surfactant properties and their role during leaf colonization and diesel degradation. The biosurfactants produced were identified using mass spectrometry. Two strains produced viscosin-like biosurfactants, and the other two produced massetolide A-like biosurfactants, which aligned with the phylogenetic relatedness between the strains. To further investigate the role of surfactant production, random Tn
transposon mutagenesis was performed to generate knockout mutants. The knockout mutants were compared to their respective wild types with regard to their ability to colonize gnotobiotic
and to degrade diesel or dodecane. It was not possible to detect negative effects during plant colonization in direct competition or individual colonization experiments. When grown on diesel, knockout mutants grew significantly slower than their respective wild types. When grown on dodecane, knockout mutants were less impacted than during growth on diesel. By adding isolated wild-type biosurfactants, it was possible to complement the growth of the knockout mutants.
Many leaf-colonizing bacteria produce surfactants and are able to degrade aliphatic compounds; however, whether surfactant production provides a competitive advantage during leaf colonization is unclear. Furthermore, it is unclear if leaf colonizers take advantage of the aliphatic compounds that constitute the leaf cuticle and cuticular waxes. Here, we tested the effect of surfactant production on leaf colonization, and we demonstrate that the lack of surfactant production decreases the ability to degrade aliphatic compounds. This indicates that leaf surface-dwelling, surfactant-producing bacteria contribute to degradation of environmental hydrocarbons and may be able to utilize leaf surface waxes. This has implications for plant-microbe interactions and future studies.


Biosynthesis of a Tricyclo[6.2.2.0

Hang Li, Jinyu Hu, Haochen Wei, Peter S Solomon, Keith A Stubbs, Yit-Heng Chooi
PMID: 31553484   DOI: 10.1002/chem.201904360

Abstract

The aldol reaction is one of the most fundamental stereocontrolled carbon-carbon bond-forming reactions and is mainly catalyzed by aldolases in nature. Despite the fact that the aldol reaction has been widely proposed to be involved in fungal secondary metabolite biosynthesis, a dedicated aldolase that catalyzes stereoselective aldol reactions has only rarely been reported in fungi. Herein, we activated a cryptic polyketide biosynthetic gene cluster that was upregulated in the fungal wheat pathogen Parastagonospora nodorum during plant infection; this resulted in the production of the phytotoxic stemphyloxin II (1). Through heterologous reconstruction of the biosynthetic pathway and in vitro assay by using cell-free lysate from Aspergillus nidulans, we demonstrated that a berberine bridge enzyme (BBE)-like protein SthB catalyzes an intramolecular aldol reaction to establish the bridged tricyclo[6.2.2.0
]dodecane skeleton in the post-assembly tailoring step. The characterization of SthB as an aldolase enriches the catalytic toolbox of classic reactions and the functional diversities of the BBE superfamily of enzymes.


High density cultivation for efficient sesquiterpenoid biosynthesis in Synechocystis sp. PCC 6803

Dennis Dienst, Julian Wichmann, Oliver Mantovani, João S Rodrigues, Pia Lindberg
PMID: 32246065   DOI: 10.1038/s41598-020-62681-w

Abstract

Cyanobacteria and microalgae are attractive photoautotrophic host systems for climate-friendly production of fuels and other value-added biochemicals. However, for economic applications further development and implementation of efficient and sustainable cultivation strategies are essential. Here, we present a comparative study on cyanobacterial sesquiterpenoid biosynthesis in Synechocystis sp. PCC 6803 using a commercial lab-scale High Density Cultivation (HDC) platform in the presence of dodecane as in-situ extractant. Operating in a two-step semi-batch mode over a period of eight days, volumetric yields of (E)-α-bisabolene were more than two orders of magnitude higher than previously reported for cyanobacteria, with final titers of 179.4 ± 20.7 mg * L
. Likewise, yields of the sesquiterpene alcohols (-)-patchoulol and (-)-α-bisabolol were many times higher than under reference conditions, with final titers of 17.3 ± 1.85 mg * L
and 96.3 ± 2.2 mg * L
, respectively. While specific productivity was compromised particularly for (E)-α-bisabolene in the HDC system during phases of high biomass accumulation rates, volumetric productivity enhancements during linear growth at high densities were more pronounced for (E)-α-bisabolene than for the hydroxylated terpenoids. Together, this study provides additional insights into cell density-related process characteristics, introducing HDC as highly efficient strategy for phototrophic terpenoid production in cyanobacteria.


Insights into the behavior of six rationally designed peptides based on Escherichia coli's OmpA at the water-dodecane interface

Miguel Fernández-Niño, Lina Rojas, Javier Cifuentes, Rodrigo Torres, Andrea Ordoñez, Juan C Cruz, Edgar Francisco Vargas, Diego Pradilla, Oscar Álvarez Solano, Andrés González Barrios
PMID: 31600354   DOI: 10.1371/journal.pone.0223670

Abstract

The Escherichia coli's membrane protein OmpA has been identified as a potential biosurfactant due to their amphiphilic nature, and their capacity to stabilize emulsions of dodecane in water. In this study, the influence of surfactant type, concentration, preservation time and droplet size on the crystallization of n-dodecane and water, in oil-in-water emulsions stabilized with six rationally designed Escherichia coli's OmpA-based peptides was investigated. A differential scanning calorimetry (DSC) protocol was established using emulsions stabilized with Tween 20® and Tween 80®. A relationship between the surfactant concentration and the crystallization temperatures of n-dodecane and water was observed, where the crystallization temperatures seem to be dependent on the preservation time. A deconvolution analysis shows that the peak morphology possibly depends on the interactions at the interface because the enthalpic contributions of each Gaussian peak remained similar in emulsions stabilized with the same peptide. Adsorption results show that the main driver for adsorption and thus stabilization of emulsions is polar interactions (e.g. H-bonding) through the hydrophilic parts of the peptides. Those peptides with a preponderance of polar interaction groups distribution (i.e. NH2, COOH, imidazole) showed the highest interfacial activity under favorable pH conditions. This suggests that custom-made peptides whose hydrophilic/hydrophobic regions can be fine-tuned depending on the application can be easily produced with the additional advantage of their biodegradable nature.


Drug targeting CYP2E1 for the treatment of early-stage alcoholic steatohepatitis

Torsten Diesinger, Vyacheslav Buko, Alfred Lautwein, Radovan Dvorsky, Elena Belonovskaya, Oksana Lukivskaya, Elena Naruta, Siarhei Kirko, Viktor Andreev, Dominik Buckert, Sebastian Bergler, Christian Renz, Edith Schneider, Florian Kuchenbauer, Mukesh Kumar, Cagatay Günes, Berthold Büchele, Thomas Simmet, Dieter Müller-Enoch, Thomas Wirth, Thomas Haehner
PMID: 32701948   DOI: 10.1371/journal.pone.0235990

Abstract

Alcoholic steatohepatitis (ASH)-the inflammation of fatty liver-is caused by chronic alcohol consumption and represents one of the leading chronic liver diseases in Western Countries. ASH can lead to organ dysfunction or progress to hepatocellular carcinoma (HCC). Long-term alcohol abstinence reduces this probability and is the prerequisite for liver transplantation-the only effective therapy option at present. Elevated enzymatic activity of cytochrome P450 2E1 (CYP2E1) is known to be critically responsible for the development of ASH due to excessively high levels of reactive oxygen species (ROS) during metabolization of ethanol. Up to now, no rational drug discovery process was successfully initiated to target CYP2E1 for the treatment of ASH.
In this study, we applied a rational drug design concept to develop drug candidates (NCE) including preclinical studies.
A new class of drug candidates was generated successfully. Two of the most promising small compounds named 12-Imidazolyl-1-dodecanol (abbr.: I-ol) and 1-Imidazolyldodecane (abbr.: I-an) were selected at the end of this process of drug discovery and developability. These new ω-imidazolyl-alkyl derivatives act as strong chimeric CYP2E1 inhibitors at a nanomolar range. They restore redox balance, reduce inflammation process as well as the fat content in the liver and rescue the physiological liver architecture of rats consuming continuously a high amount of alcohol.
Due to its oral application and therapeutic superiority over an off-label use of the hepatoprotector ursodeoxycholic acid (UDCA), this new class of inhibitors marks the first rational, pharmaceutical concept in long-term treatment of ASH.


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